3-[Hydroxy(phenyl)methyl]oxan-2-one
Description
Properties
CAS No. |
113426-29-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)methyl]oxan-2-one |
InChI |
InChI=1S/C12H14O3/c13-11(9-5-2-1-3-6-9)10-7-4-8-15-12(10)14/h1-3,5-6,10-11,13H,4,7-8H2 |
InChI Key |
XSSOCUFIZBXQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(3E)-3-[(Phenylamino)methylidene]oxan-2-one
- Structure: Contains a phenylamino methylidene group at C3 instead of hydroxy(phenyl)methyl.
- Properties :
- LogP : -0.2 (indicating moderate hydrophilicity)
- LogS : -0.9 (moderate aqueous solubility)
- Molecular Weight : 219.25 g/mol
- Toxicity: No hepatotoxicity, immunotoxicity, mutagenicity, or carcinogenicity observed .
- Significance : Demonstrates favorable druglikeness and safety, serving as a benchmark for oxan-2-one derivatives in therapeutic applications.
Comparison: The target compound’s hydroxy(phenyl)methyl group may increase hydrophobicity (higher LogP) compared to the phenylamino derivative.
Cyclohexanone Derivatives
2-(Hydroxy(phenyl)methyl)cyclohexanone
- Structure: Cyclohexanone core with hydroxy(phenyl)methyl at C2.
- Properties :
- Significance: The cyclohexanone scaffold offers conformational flexibility but lacks the lactone’s metabolic stability.
Propanone Derivatives
1-Hydroxy-3-phenylpropan-2-one
- Structure: Linear propanone with phenyl and hydroxyl groups.
- Properties :
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | LogS | PSA (Ų) |
|---|---|---|---|---|
| 3-[Hydroxy(phenyl)methyl]oxan-2-one* | ~220 (estimated) | ~0.5† | ~-1.5† | ~50† |
| (3E)-3-[(Phenylamino)methylidene]oxan-2-one | 219.25 | -0.2 | -0.9 | 60.1 |
| 2-(Hydroxy(phenyl)methyl)cyclohexanone | 218.13 | Not reported | Not reported | 37.3 |
| 1-Hydroxy-3-phenylpropan-2-one | 150.18 | ~1.0† | ~-2.0† | 40.0† |
*Estimated based on structural analogs; †Predicted using computational tools.
Key Observations :
- The target compound’s lactone ring increases molecular weight and PSA compared to propanone derivatives, enhancing polar interactions.
- LogP values suggest moderate lipophilicity, balancing membrane permeability and solubility.
Table 2: Toxicity Comparison
| Compound | Hepatotoxicity | Immunotoxicity | Mutagenicity | Carcinogenicity |
|---|---|---|---|---|
| This compound* | Not reported | Not reported | Not reported | Not reported |
| (3E)-3-[(Phenylamino)methylidene]oxan-2-one | Inactive | Inactive | Inactive | Inactive |
| 2-(Hydroxy(phenyl)methyl)cyclohexanone | Not reported | Not reported | Not reported | Not reported |
*Hypothesized to be low-risk due to absence of toxicophores in analogs .
Q & A
How can the molecular structure of 3-[Hydroxy(phenyl)methyl]oxan-2-one be accurately determined using X-ray crystallography?
Category: Basic
Methodological Answer:
To determine the molecular structure, employ single-crystal X-ray diffraction (SC-XRD) coupled with refinement software like SHELXL . Key steps include:
- Crystal Preparation: Grow high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Apply SHELXL for structure solution, utilizing direct methods for phase determination. Validate hydrogen bonding using Olex2 or WinGX .
- Validation: Cross-check with spectroscopic data (NMR, IR) to confirm functional groups.
Table 1: Typical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Resolution range | 0.84–1.20 Å |
| R-factor | < 0.05 |
What are the best practices for optimizing the synthesis of this compound to achieve high enantiomeric purity?
Category: Basic
Methodological Answer:
Optimize enantioselective synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) and controlled reaction conditions:
- Catalyst Loading: 5–10 mol% in dichloromethane at -20°C .
- Workup: Purify via flash chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
- Yield Enhancement: Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions.
Table 2: Reaction Optimization Comparison
| Condition | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Room temperature | 45 | 78 |
| Microwave-assisted | 82 | 95 |
How should researchers address contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results?
Category: Advanced
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Mitigation strategies:
- Dynamic NMR: Conduct variable-temperature NMR to detect conformational exchange.
- DFT Calculations: Compare experimental IR spectra with computed vibrational modes (B3LYP/6-31G*) .
- Multi-technique Validation: Use solid-state NMR to align with crystallographic data, resolving solution vs. solid-state discrepancies .
What computational methods are recommended for modeling the conformational flexibility of this compound in solution?
Category: Advanced
Methodological Answer:
Employ molecular dynamics (MD) simulations and density functional theory (DFT):
- MD Setup: Use AMBER or GROMACS with explicit solvent models (water, DMSO).
- DFT Optimization: Apply Gaussian09 at the M06-2X/cc-pVDZ level to map energy minima .
- Free Energy Landscapes: Construct Ramachandran-like plots to identify dominant conformers.
Table 3: Key Computational Parameters
| Method | Conformers Identified | Energy Barrier (kcal/mol) |
|---|---|---|
| MD (AMBER) | 4 | 2.1 |
| DFT (M06-2X) | 3 | 1.8 |
What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?
Category: Basic
Methodological Answer:
Conduct accelerated stability studies:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 72 hours. Monitor degradation via LC-MS .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Light Sensitivity: Expose to UV (254 nm) and quantify photodegradation products.
How can researchers design experiments to investigate the compound's hydrogen-bonding network in different solvent systems?
Category: Advanced
Methodological Answer:
Use crystallography and solvent-dependent NMR:
- Co-crystallization: Grow crystals in DMSO, methanol, or acetonitrile to observe solvent-specific H-bonding .
- NMR Titration: Add D₂O to DMSO-d₆ solutions and monitor OH proton shifts.
- IR Spectroscopy: Compare carbonyl stretching frequencies in polar vs. non-polar solvents.
Table 4: Solvent-Dependent H-Bonding Patterns
| Solvent | Observed H-Bonds (Å) |
|---|---|
| Methanol | O–H···O (1.85) |
| DMSO | O–H···S=O (2.10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
